molecular formula C16H21ClINO2 B1149560 RTI-55 Hydrochloride CAS No. 141899-24-3

RTI-55 Hydrochloride

Cat. No.: B1149560
CAS No.: 141899-24-3
M. Wt: 421.70091
Attention: For research use only. Not for human or veterinary use.
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Description

RTI-55 Hydrochloride, also known as (1R,2S,3S,5S)-3-(4-Iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride, is a potent psychostimulant belonging to the phenyltropane family. It acts as a non-selective dopamine reuptake inhibitor and is primarily used in scientific research to study the dopamine transporter .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RTI-55 Hydrochloride involves the reaction of methylecgonidine with iodine to form the iodophenyl derivative. This is followed by esterification to produce the final compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield .

Chemical Reactions Analysis

Types of Reactions

RTI-55 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various halogenated derivatives and oxidized or reduced forms of this compound. These derivatives are often used in further research to study their pharmacological properties .

Scientific Research Applications

RTI-55 Hydrochloride is widely used in scientific research due to its potent inhibitory action on the dopamine transporter. Some of its key applications include:

Mechanism of Action

RTI-55 Hydrochloride exerts its effects by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By blocking this transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is similar to that of other psychostimulants like cocaine .

Comparison with Similar Compounds

RTI-55 Hydrochloride is compared with other similar compounds such as:

    RTI-31: Predominantly dopaminergic with less serotonergic activity.

    RTI-51: Similar to RTI-55 but with different pharmacological properties.

    WIN35428: Another dopamine reuptake inhibitor with distinct binding affinities.

This compound is unique due to its strong serotonergic activity, which is attributed to the large iodine atom in its structure. This makes it one of the most potent phenyltropane stimulants available .

Properties

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20INO2.ClH/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;/h3-6,12-15H,7-9H2,1-2H3;1H/t12-,13+,14+,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRGHXZCDYBEJE-PEVLCXCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858372
Record name Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141899-24-3
Record name Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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